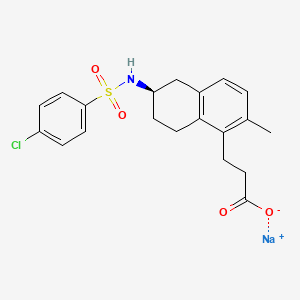
Terutroban sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terutroban sodium is a synthetic compound that belongs to the family of thromboxane A2 (TXA2) receptor antagonists. It is a potential drug candidate that has been studied for its therapeutic potential in various diseases, including cardiovascular diseases, cancer, and inflammation.
Aplicaciones Científicas De Investigación
Crystallization and Stability
- Crystallization Properties : Terutroban sodium salt (Teru-Na) was initially produced in its anhydrous form. A study by (Couvrat et al., 2015) established the crystallization of a new dihydrate form using liquid-assisted grinding and liquid-liquid interface processes. This research highlighted the dihydrate's remarkable stability, especially under variable storage conditions.
Cardiovascular and Stroke Prevention
- Stroke Prevention in Rats : Terutroban significantly increased survival in spontaneously hypertensive stroke-prone rats by reducing systemic inflammation and preserving endothelial function, as observed in a study by (Gelosa et al., 2010).
- Peripheral Arterial Disease : In patients with peripheral arterial disease, terutroban inhibited platelet aggregation and was as effective as aspirin, with a similar safety profile, as found by (Fiessinger et al., 2010).
- Ischemic Stroke or Transient Ischemic Attack : A study by (Hennerici, 2009) focused on the Prevention of Cerebrovascular and Cardiovascular Events of Ischemic Origin with Terutroban in Patients with a History of Ischemic Stroke or Transient Ischemic Attack (PERFORM) Study. It aimed to explore terutroban's benefits in secondary prevention of ischemic stroke.
Endothelial Function
- Improvement in Endothelial Function : Terutroban was shown to improve endothelial function and inhibit thromboxane A2-induced platelet aggregation in high-cardiovascular-risk patients, as demonstrated by (Lesault et al., 2011).
Vascular Hypertrophy and Fibrosis
- Prevention of Vascular Hypertrophy and Fibrosis : In a study on spontaneously hypertensive stroke-prone rats, terutroban prevented aorta hyperplasia and had beneficial effects on fibrotic processes, supporting its use in atherogenesis prevention, as observed by (Gelosa et al., 2011).
Antithrombotic and Antiatherosclerotic Properties
- Antithrombotic and Antiatherosclerotic Agent : Terutroban emerged as a potent, orally active, long-acting selective antagonist of thromboxane (TP) receptors, effective in animal models of thrombosis, atherosclerosis, and diabetic nephropathy, as detailed by (Sorbera et al., 2006).
Comparison with Aspirin
- Comparison with Aspirin : A study compared terutroban with aspirin in preventing cerebral and cardiovascular ischemic events, finding similar rates of primary endpoint occurrence with both drugs, as reported by (Bousser et al., 2011).
Synthesis and Chemical Properties
- Synthesis of Key Intermediate : The chiral key intermediate of terutroban's biologically active form has been prepared by asymmetric hydrogenation, highlighting the efficiency and enantioselectivity of this process, as mentioned in (Maj et al., 2014).
Propiedades
Número CAS |
609340-89-8 |
|---|---|
Nombre del producto |
Terutroban sodium |
Fórmula molecular |
C20H21ClNNaO4S |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate |
InChI |
InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/q;+1/p-1/t16-;/m1./s1 |
Clave InChI |
BQMSKINGUUUIHE-PKLMIRHRSA-M |
SMILES isomérico |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+] |
Sinónimos |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid; S-18204; S-18886 sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



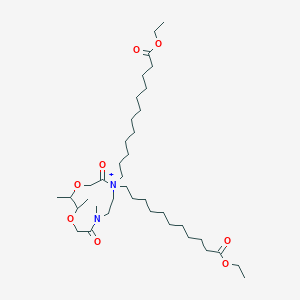
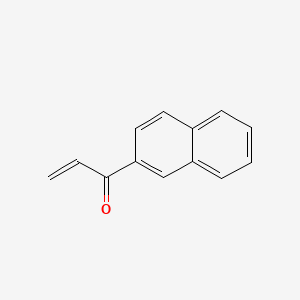
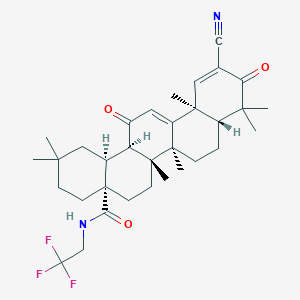
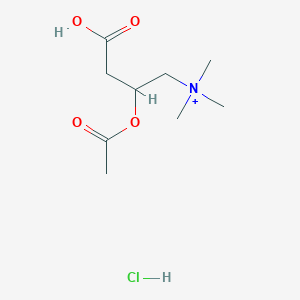
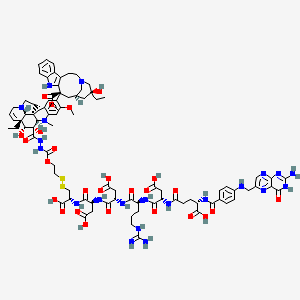
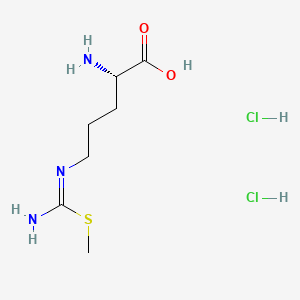
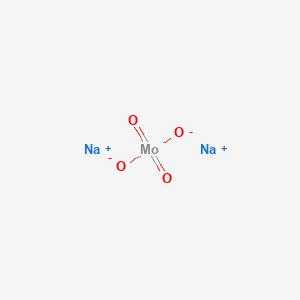
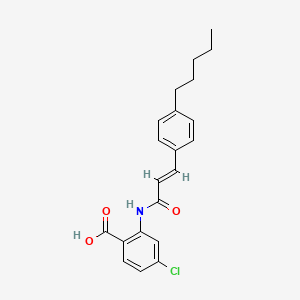
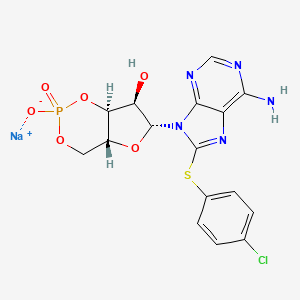
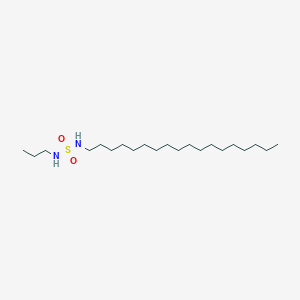
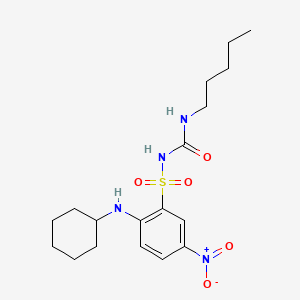
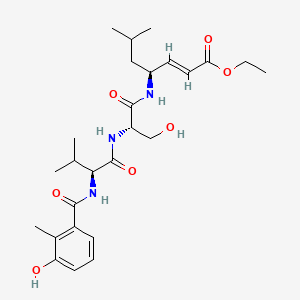
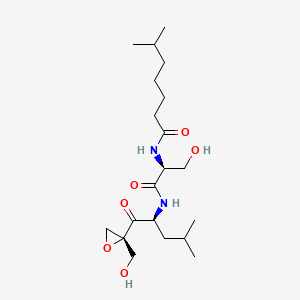
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)